molecular formula C7H7FO B128887 2-Fluoroanisole CAS No. 321-28-8

2-Fluoroanisole

Cat. No.: B128887
CAS No.: 321-28-8
M. Wt: 126.13 g/mol
InChI Key: JIXDOBAQOWOUPA-UHFFFAOYSA-N
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Description

2-Fluoroanisole is an organic compound with the molecular formula C7H7FO. It is a colorless to light yellow liquid with a boiling point of approximately 154-155°C . This compound is a derivative of anisole, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. Its unique structure and properties make it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroanisole can be synthesized through several methods. One common method involves the reaction of 2-fluorophenol with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of 2-fluorophenol using dimethyl sulfate or methyl iodide as the methylating agents. The reaction is carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted anisoles.

    Oxidation Reactions: Products include 2-fluorobenzaldehyde or 2-fluorobenzoic acid.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-Fluoroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoroanisole involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the fluorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxy group undergoes oxidative cleavage to form aldehydes or acids .

Comparison with Similar Compounds

Uniqueness: 2-Fluoroanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its ortho-fluoro substitution makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Properties

IUPAC Name

1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7FO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXDOBAQOWOUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185891
Record name 2-Fluoroanisole
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Molecular Weight

126.13 g/mol
Source PubChem
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CAS No.

321-28-8
Record name 2-Fluoroanisole
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Record name 2-Fluoroanisole
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Record name 2-Fluoroanisole
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Record name 2-fluoroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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